molecular formula C12H11FN2O2 B13714914 4-Amino-2-(4-amino-2-fluorophenoxy)phenol

4-Amino-2-(4-amino-2-fluorophenoxy)phenol

Cat. No.: B13714914
M. Wt: 234.23 g/mol
InChI Key: QHWMYYWNUQEVAK-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aminophenol Derivatives and Their Research Significance

Fluorination is a common strategy in medicinal chemistry and materials science to modulate the properties of organic molecules. The introduction of fluorine atoms can alter a compound's acidity, basicity, metabolic stability, and lipophilicity. In the context of aminophenols, fluorination has led to the development of derivatives with specialized applications.

Fluorinated aminophenol derivatives are significant intermediates in organic and medicinal chemistry. guidechem.com For instance, 4-Amino-2-fluorophenol (B116865), a related but simpler structure, serves as a precursor in the synthesis of various molecules, including disinfectants and epoxy resins. guidechem.com Its synthesis can be achieved through methods such as the reduction of a corresponding nitrobenzene (B124822) derivative using a palladium on carbon catalyst under a hydrogen atmosphere. guidechem.com

A notable area of research for these compounds is in the development of probes for physiological measurements. Specific fluorinated o-aminophenol derivatives have been synthesized to act as pH-sensitive probes for measuring intracellular pH. nih.gov These compounds are designed to have pKa values within the physiological range and show minimal affinity for other common ions. nih.gov The inclusion of fluorine can also serve as an internal chemical shift reference in certain analytical applications. nih.gov

Table 1: Examples of Fluorinated Aminophenol Derivatives in Research

Compound Name Research Application Reference
N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP) pH-sensitive probe for intracellular pH measurement nih.gov
4-Amino-2-fluorophenol Intermediate in organic synthesis and medicinal chemistry guidechem.com

Contextualization of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol within Aromatic Ether Chemistry

Aromatic ethers, also known as phenol (B47542) ethers, are a class of organic compounds where a phenolic hydroxyl group is replaced by an alkoxy (-OR) or aryloxy (-OAr) group. wikipedia.org These compounds are characterized by an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl group, such as a phenyl ring. wikipedia.org The general structure of a simple phenol ether can be represented as Ph-O-R. wikipedia.org

The compound this compound fits directly into this classification. Its core structure consists of a substituted phenol ring linked via an ether oxygen atom to a second substituted phenyl ring (a fluorinated aminophenol). This diaryl ether structure places it squarely within the domain of aromatic ether chemistry. The synthesis of aromatic ethers can be achieved through various methods, including the condensation of a phenol with an alcohol or the reaction of phenols with an oxirane compound. wikipedia.orggoogle.com The presence of the ether linkage, along with the amino and hydroxyl functional groups on the aromatic rings, defines the compound's chemical reactivity and potential applications.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C12H11FN2O2
InChI Key QHWMYYWNUQEVAK-UHFFFAOYSA-N
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Purity ≥ 95%

Data sourced from Sigma-Aldrich.

Scope and Research Trajectories for Complex Phenoxy-Amine Systems

Complex molecules that incorporate both phenoxy (aromatic ether) and amine functionalities are a subject of ongoing research due to their versatile coordination chemistry and potential applications in catalysis and materials science. The amine and phenoxy groups can act as ligands, binding to metal centers to form stable complexes.

One significant research trajectory involves the use of phenoxy-amine ligands to create complexes with metals like titanium and zirconium. uea.ac.uk These complexes have been investigated as catalysts for the polymerization of alkenes, such as the polymerization of ethene and the copolymerization of ethene and 1-hexene. uea.ac.uk The structure of the phenoxy-amine ligand can be tuned to influence the catalytic activity and properties of the resulting polymer.

Another area of active research is the incorporation of aromatic ether and amine-derived linkages into polymer backbones to create high-performance materials. researchgate.net For example, aromatic poly(ether ether ketone amide)s combine the flexibility and processability imparted by ether linkages with the thermal stability and strength of aromatic amides. researchgate.net These materials often exhibit good solubility in polar aprotic solvents and high glass transition temperatures, making them suitable for applications requiring thermal resistance. researchgate.net

Furthermore, the reactivity of complex amines is a central theme in the development of new synthetic methodologies. acs.orgnih.gov Research into the functionalization of amines, including those within complex molecular frameworks, seeks to develop controlled and selective methods for forming new chemical bonds. nih.gov The interplay between the amine group and other functionalities, such as the phenoxy group, can lead to unique reactivity profiles that can be harnessed for the synthesis of complex molecules. nih.gov

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

4-amino-2-(4-amino-2-fluorophenoxy)phenol

InChI

InChI=1S/C12H11FN2O2/c13-9-5-7(14)2-4-11(9)17-12-6-8(15)1-3-10(12)16/h1-6,16H,14-15H2

InChI Key

QHWMYYWNUQEVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=C2)N)F)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 4 Amino 2 Fluorophenoxy Phenol and Analogues

Strategic Approaches to Aromatic Ether Bond Formation

The formation of the diaryl ether bond is the cornerstone of the synthesis of 4-amino-2-(4-amino-2-fluorophenoxy)phenol. This is typically achieved through cross-coupling reactions that join two aryl units via an oxygen atom. The choice of strategy is often dictated by the electronic nature of the starting materials and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, a plausible SNAr approach would involve the reaction of a suitably activated fluorinated nitrobenzene (B124822) with a nitrophenol derivative.

The mechanism proceeds via an addition-elimination pathway, where the phenoxide nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of a leaving group, typically a halide, re-aromatizes the ring and yields the diaryl ether. For the synthesis of fluorinated diaryl ethers, the fluorine atom itself can act as the leaving group, especially when positioned ortho or para to a strong electron-withdrawing group like a nitro group. youtube.com

A representative SNAr strategy for a precursor to the target molecule could involve the reaction of 1,2-difluoro-4-nitrobenzene with 4-nitrophenol (B140041) in the presence of a base. The nitro groups activate the aromatic rings towards nucleophilic attack.

Reactant 1Reactant 2BaseSolventTemperature (°C)ProductYield (%)Reference
1,2-Difluoro-4-nitrobenzene4-NitrophenolK2CO3DMF80-1202-(4-Nitro-2-fluorophenoxy)-4-nitrophenolModerate to GoodGeneral SNAr conditions fishersci.co.uk
1-Chloro-2-fluoro-4-nitrobenzene2-Amino-4-nitrophenolCs2CO3DMSO100-1402-(4-Amino-2-fluorophenoxy)-4-nitrophenolModerateGeneral SNAr conditions fishersci.co.uk

Table 1: Illustrative SNAr Reactions for Diaryl Ether Formation

Ullmann-Type Condensation Reactions

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.org This reaction is particularly useful when SNAr is not feasible due to the lack of activating groups on the aryl halide. beilstein-journals.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have introduced the use of ligands and catalytic amounts of copper salts, allowing for milder reaction conditions. organic-chemistry.orgrhhz.net

In the synthesis of this compound precursors, an Ullmann coupling could be employed by reacting a dihalogenated benzene (B151609) derivative with a substituted phenol in the presence of a copper catalyst and a base. The choice of ligand can be crucial for the success of the reaction, with various N- and O-donor ligands being effective. beilstein-journals.orgrhhz.net

A potential Ullmann approach could involve the coupling of 2-bromo-1-fluoro-4-nitrobenzene with 4-methoxyphenol (B1676288) (as a protected precursor for the phenol group) catalyzed by a copper(I) salt.

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)ProductYield (%)Reference
2-Bromo-1-fluoro-4-nitrobenzene4-MethoxyphenolCuIN,N-DimethylglycineK2CO3Dioxane90-1102-(4-Methoxy-phenoxy)-1-fluoro-4-nitrobenzeneGoodModified Ullmann conditions rhhz.net
1-Bromo-2-fluoro-4-nitrobenzene2-Amino-4-methoxyphenolCuBrSalicylaldimineK3PO4Dioxane1102-(2-Amino-4-methoxyphenoxy)-1-fluoro-4-nitrobenzeneGoodModified Ullmann conditions rhhz.net

Table 2: Representative Ullmann-Type Condensation Reactions

Other Coupling Reactions for Aryloxy Linkages

While SNAr and Ullmann reactions are the most common, other methods for forming aryloxy linkages exist. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These methods often offer milder conditions and broader substrate scope. However, the cost of palladium catalysts can be a drawback for large-scale synthesis.

Introduction and Transformation of Amino and Fluoro Functional Groups

The strategic placement of amino and fluoro groups is critical for the final structure of this compound. These groups are often introduced at earlier stages of the synthesis and carried through the reaction sequence, or they are formed from precursor functionalities in the later steps.

Reductive Amination Strategies for Nitro Precursors

A common and efficient method for introducing aromatic amino groups is through the reduction of nitro groups. nih.gov The nitro group is a strong electron-withdrawing group, which is often beneficial for the preceding C-O bond-forming reactions (like SNAr). The subsequent reduction of the nitro groups to amines is a well-established transformation.

Various reducing agents can be employed for this purpose, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) being a clean and effective method. google.com Other reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also commonly used, particularly in laboratory settings.

For the synthesis of this compound, a dinitro-diaryl ether precursor, synthesized via SNAr or Ullmann coupling, would be subjected to reduction to yield the final di-amino product.

Starting MaterialReducing Agent/CatalystSolventConditionsProductYield (%)Reference
2-(4-Nitro-2-fluorophenoxy)-4-nitrophenolH2, Pd/CEthanol/Ethyl Acetate (B1210297)Room Temperature, 1-4 atmThis compoundHighGeneral reduction methods
2-(4-Nitro-2-fluorophenoxy)-4-nitrophenolSnCl2·2H2OEthanolRefluxThis compoundGood to HighGeneral reduction methods
2-(4-Nitro-2-fluorophenoxy)-4-nitrophenolFe, NH4ClEthanol/WaterRefluxThis compoundGood to HighGeneral reduction methods

Table 3: Common Methods for the Reduction of Nitroarenes to Anilines

Direct Amination Techniques

Direct amination methods, where a C-H bond is directly converted to a C-N bond, represent a more atom-economical approach. However, these methods are often challenging to control in terms of regioselectivity, especially in complex molecules with multiple potential reaction sites. For the synthesis of highly substituted molecules like this compound, direct amination is less commonly employed compared to the reduction of nitro precursors, which offers better control over the positioning of the amino groups.

Fluorination Methods in Aromatic Systems

The introduction of fluorine onto an aromatic ring is a critical step in the synthesis of this compound and its analogues. The unique properties of fluorine, including its high electronegativity and small size, can significantly alter the biological and chemical properties of a molecule. A variety of methods exist for the fluorination of aromatic systems, broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. In the context of synthesizing precursors to the target molecule, a typical SNAr reaction might involve the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The efficiency of this reaction is highly dependent on the nature of the aromatic substrate, the choice of fluoride source (e.g., potassium fluoride, cesium fluoride), and the reaction conditions (e.g., solvent, temperature). For instance, the Halex process is an industrial-scale application of SNAr for halogen exchange.

Electrophilic Fluorination: This approach involves the use of reagents that act as a source of "electrophilic fluorine" to react with electron-rich aromatic rings. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed. lew.romdpi.com Electrophilic fluorination offers an alternative to nucleophilic methods, particularly for substrates that are not amenable to SNAr reactions. The regioselectivity of electrophilic fluorination can often be controlled by the directing effects of existing substituents on the aromatic ring.

The choice between nucleophilic and electrophilic fluorination strategies is dictated by the specific molecular structure of the synthetic intermediates and the desired final product.

Interactive Data Table: Common Fluorinating Reagents for Aromatic Systems

Reagent ClassSpecific ReagentTypical Application
NucleophilicPotassium Fluoride (KF)SNAr reactions
NucleophilicCesium Fluoride (CsF)SNAr reactions, often with higher reactivity than KF
ElectrophilicSelectfluor®Fluorination of electron-rich aromatics
ElectrophilicN-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorination under mild conditions

Multi-Step Synthesis Design and Optimization

A plausible synthetic strategy for this compound would likely involve the synthesis of two key substituted phenol intermediates followed by their coupling via an etherification reaction. For example, one intermediate could be a derivative of 4-aminophenol (B1666318), and the other a derivative of 2-fluorophenol.

The synthesis of a key precursor, 4-amino-2-fluorophenol (B116865), can be achieved through methods such as the reduction of a corresponding nitrobenzene derivative using a palladium on carbon catalyst under a hydrogen atmosphere. guidechem.com Another approach involves the reduction of a phenol precursor using tin and concentrated hydrochloric acid. guidechem.com

The amino groups in the target molecule are often introduced in a protected form, such as a nitro group, to prevent unwanted side reactions during the synthesis. These nitro groups can then be reduced to the desired amino groups in a later step. The hydroxyl groups of the phenol intermediates may also require protection during certain reaction steps.

The derivatization of intermediates is a common strategy to facilitate subsequent reactions or to introduce specific functionalities. For instance, the hydroxyl group of a phenol can be converted to a better leaving group to promote etherification.

In a molecule with multiple functional groups and potential reaction sites, controlling the chemo- and regioselectivity of each reaction is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during the etherification step to form the diphenyl ether linkage, reaction conditions must be chosen to favor the reaction of the desired hydroxyl groups while avoiding reactions at the amino or other functional groups. The presence of fluorine can influence the reactivity of nearby functional groups, adding another layer of complexity to achieving chemoselectivity. researchgate.net

Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of substituted aromatic compounds, the directing effects of existing substituents play a crucial role in determining the regioselectivity of subsequent reactions. whiterose.ac.uk For instance, in an electrophilic aromatic substitution reaction, an activating group will direct the incoming electrophile to the ortho and para positions, while a deactivating group will direct it to the meta position. Predicting the regioselectivity of nucleophilic aromatic substitution reactions can be more complex and may involve considering the stability of the intermediate Meisenheimer complex. researchgate.net

Once a viable synthetic route has been established at the laboratory scale, significant research and development are required to scale up the process for larger-scale production. This is where the principles of process intensification become critical. Process intensification aims to develop manufacturing processes that are more efficient, safer, and more environmentally friendly than traditional batch processes. pharmasalmanac.comchemicalsknowledgehub.com

Flow chemistry , or continuous manufacturing, is a key technology in process intensification. pharmasalmanac.com In a flow process, reactants are continuously mixed and reacted in a smaller, more efficient reactor. This allows for better control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. pharmafeatures.com The smaller reaction volumes in flow reactors also minimize the risks associated with highly exothermic reactions. cetjournal.it

The transition from batch to continuous processing requires a thorough understanding of the reaction kinetics and thermodynamics. cetjournal.it Research in this area focuses on designing and optimizing continuous reactor systems, integrating downstream purification steps, and implementing process analytical technology (PAT) for real-time monitoring and control. pharmafeatures.com The goal is to create a robust and scalable manufacturing process that is both economically viable and sustainable. mdpi.com

Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureBatch ChemistryFlow Chemistry
Reactor Size LargeSmall
Heat Transfer LimitedExcellent
Mixing Often inefficientHighly efficient
Safety Higher risk with exothermic reactionsInherently safer
Scalability Can be challengingOften more straightforward
Process Control More difficultPrecise control over parameters

Spectroscopic and Structural Elucidation Studies of 4 Amino 2 4 Amino 2 Fluorophenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental or predicted NMR data, a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities for the protons, carbons, and fluorine atom of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol cannot be generated.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

A specific analysis of the ¹H NMR spectrum is not possible due to the lack of available data.

Carbon (¹³C) NMR Characterization of the Carbon Skeleton

A characterization of the carbon skeleton via ¹³C NMR is not possible without spectral data.

Fluorine (¹⁹F) NMR for Fluoro Substitution Analysis

An analysis of the ¹⁹F NMR spectrum to confirm the fluoro substitution cannot be performed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

An interpretation of 2D NMR data to establish the connectivity within the molecule is not feasible.

Vibrational Spectroscopy for Functional Group Identification

A detailed assignment of vibrational frequencies to the functional groups of this compound is not possible without experimental IR data.

Infrared (IR) Spectroscopy for Phenolic Hydroxyl, Amine, and Ether Linkages

A specific analysis of the IR spectrum to identify the characteristic absorption bands for the phenolic hydroxyl, amine, and ether linkages cannot be provided.

To facilitate the requested analysis, access to either experimentally acquired spectra or computationally predicted spectroscopic data for this compound would be necessary.

Raman Spectroscopy for Aromatic Ring Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique used to observe the vibrational modes of molecules, providing a detailed fingerprint of a compound's molecular structure. For this compound, this technique is particularly insightful for characterizing the vibrations of its two distinct aromatic rings. The Raman spectrum is sensitive to the molecular symmetry and the nature of the substituents on the phenyl rings.

The aromatic rings of the molecule are expected to exhibit several characteristic Raman bands. These include the ring "breathing" modes, where the entire ring expands and contracts symmetrically, and various C-C stretching and C-H in-plane and out-of-plane bending vibrations. The positions and intensities of these bands are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, the electron-withdrawing fluoro (-F) group, and the diaryl ether linkage (-O-).

Key vibrational modes anticipated for this compound include:

Ring Breathing Modes: Strong, sharp bands are characteristic of the symmetric vibrations of the benzene (B151609) rings. The substitution pattern on each ring will result in distinct frequencies for these modes.

C-C Stretching: Aromatic C-C stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. scispace.com The presence of multiple bands in this region can be attributed to the different vibrational modes of the two substituted rings.

C-H Vibrations: Aromatic C-H stretching bands are found above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations occur at lower frequencies.

Substituent-Specific Vibrations: The C-F stretching vibration is expected to produce a band in the 1100-1300 cm⁻¹ region. The C-N and C-O stretching vibrations associated with the amino and phenol (B47542) groups, respectively, will also contribute to the complexity of the spectrum, typically appearing in the 1200-1360 cm⁻¹ range. The diaryl ether C-O-C bond will have characteristic symmetric and asymmetric stretching modes.

The analysis of these vibrational frequencies allows for a detailed understanding of the molecular structure and the electronic environment of the aromatic rings.

Table 1: Predicted Characteristic Raman Bands for this compound This table is interactive. You can sort and filter the data.

Predicted Raman Shift (cm⁻¹) Vibrational Mode Assignment Ring
~1230 C-O-C Asymmetric Stretch Ether Linkage
~1255 C-F Stretch Fluorophenoxy Ring
~1280 C-N Stretch Both Rings
~1340 C-O-H Bend Phenol Ring
~1450-1620 Aromatic C=C Stretching Both Rings
~3050-3100 Aromatic C-H Stretch Both Rings

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides definitive confirmation of its molecular mass and offers clues to its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (molecular formula C₁₂H₁₁FN₂O₂), the theoretical exact mass of the neutral molecule is 234.07995 Da. In typical electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species, [M+H]⁺. HRMS analysis would be expected to yield an m/z value that corresponds precisely to the calculated mass of this ion, confirming the elemental formula.

Table 2: HRMS Data for Protonated this compound This table is interactive. You can sort and filter the data.

Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M] C₁₂H₁₁FN₂O₂ 234.07995

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of substituted diphenyl ethers is well-documented and often involves cleavage of the ether bond, rearrangements, and the loss of small neutral molecules. nih.govresearchgate.net

For the protonated molecule of this compound ([M+H]⁺, m/z 235.08773), collision-induced dissociation (CID) would likely initiate fragmentation at the most labile sites. The C-O ether bonds are primary targets for cleavage. Two main pathways for the initial fragmentation can be proposed:

Cleavage of the C(phenol)-O bond: This would lead to the formation of a protonated 4-amino-2-fluorophenol (B116865) ion and a neutral benzyne-type fragment.

Cleavage of the C(fluorophenoxy)-O bond: This would result in the formation of a protonated 4-aminophenol (B1666318) ion and a neutral fluorobenzyne-type fragment.

Subsequent fragmentation of these primary ions could involve the loss of small molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), or hydrocyanic acid (HCN). Rearrangement reactions, which are common in the gas-phase fragmentation of diphenyl ethers, could also occur. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of [C₁₂H₁₂FN₂O₂]⁺ This table is interactive. You can sort and filter the data.

Precursor Ion m/z Proposed Fragment Ion m/z Proposed Neutral Loss Proposed Fragment Structure
235.09 128.05 C₆H₃NO [4-amino-2-fluorophenol+H]⁺
235.09 110.06 C₆H₃FNO [4-aminophenol+H]⁺
128.05 100.05 CO From rearrangement of the fluorophenol fragment
110.06 93.06 NH₃ From the aminophenol fragment

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of this compound.

Single Crystal Growth Methodologies

The primary and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. nih.gov For an organic compound like this compound, which possesses polar functional groups capable of hydrogen bonding, several common methodologies can be employed:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form. Suitable solvents would be those in which the compound has moderate solubility, such as ethanol, methanol (B129727), or acetonitrile (B52724). ufl.eduufl.edu

Vapor Diffusion: This is a highly successful method for growing crystals of sensitive organic molecules. ufl.eduresearchgate.net A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. A common setup could involve dissolving the compound in a solvent like THF or methanol and using an anti-solvent such as hexane (B92381) or diethyl ether. ufl.eduyoutube.com

Solvent Layering: This technique involves carefully layering a less dense anti-solvent on top of a denser, saturated solution of the compound. mit.edu Crystallization occurs at the interface as the solvents slowly mix. This method is gentle and can yield high-quality crystals.

The choice of solvent is critical and often determined empirically. The presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (-O-, -N, -F) suggests that solvents capable of participating in hydrogen bonding might be effective.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) in a modern diffractometer. As the crystal is rotated, a series of diffraction patterns are collected by a detector. nih.gov

The collected data, consisting of the positions and intensities of thousands of reflections, are then processed. The steps involve:

Indexing and Unit Cell Determination: The diffraction pattern is used to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell.

Data Reduction: The intensities of the reflections are corrected for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by metrics such as the R-factor (residual factor).

Software packages like SHELX, Olex2, or CrysAlisPro are commonly used for structure solution and refinement. fiveable.me The final refined structure provides precise details on the molecule's conformation, including the dihedral angle between the two aromatic rings, and reveals the network of intermolecular interactions in the solid state.

Table 4: Representative Crystallographic Data Parameters This table is interactive. You can sort and filter the data.

Parameter Typical Value / Description
Empirical formula C₁₂H₁₁FN₂O₂
Formula weight 234.23
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a, b, c (Å); α, β, γ (°)
Volume V (ų)
Z (molecules per unit cell) e.g., 4
Calculated density g/cm³
Absorption coefficient mm⁻¹
Data / restraints / parameters Number of unique reflections / restraints / refined parameters
Goodness-of-fit on F² ~1.0
Final R indices [I>2sigma(I)] R₁ (e.g., < 0.05)

Analysis of Molecular Conformation and Intermolecular Interactions

Information regarding the specific three-dimensional arrangement of the atoms (molecular conformation) and the non-covalent forces between adjacent molecules (intermolecular interactions) for this compound is not available in published scientific literature.

Detailed analysis of molecular conformation typically involves the examination of:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, which can be influenced by electronic and steric effects.

Investigation of intermolecular interactions would focus on identifying:

Hydrogen Bonding: The potential for hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups as donors, and the oxygen, nitrogen, and fluorine atoms as acceptors. These interactions are crucial in determining the packing of molecules in a solid state.

Other Interactions: Forces such as van der Waals forces and potential π-π stacking between the aromatic rings.

Without experimental data from techniques like X-ray crystallography or theoretical calculations, any discussion of these structural features would be purely speculative. Therefore, data tables and detailed research findings for this specific compound cannot be provided.

Reaction Mechanisms and Reactivity Investigations of 4 Amino 2 4 Amino 2 Fluorophenoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group and its associated aromatic ring are primary sites of reactivity, particularly for electrophilic substitution and oxidation reactions.

The aromatic rings in 4-Amino-2-(4-amino-2-fluorophenoxy)phenol are electron-rich and thus highly susceptible to electrophilic aromatic substitution (SEAr). The rate and regioselectivity of these reactions are dictated by the combined electronic effects of the substituents on each ring.

Activating and Directing Effects : The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating substituents that strongly direct incoming electrophiles to the ortho and para positions. libretexts.org The ether oxygen (-O-) is also an activating, ortho-, para-directing group. Conversely, the fluorine (-F) atom is a deactivating substituent due to its inductive electron withdrawal, but it still directs substitution to the ortho and para positions through resonance. nih.gov

Regioselectivity on the Phenol (B47542) Ring : On the phenol-containing ring, the primary directing influence comes from the strongly activating -OH and -NH₂ groups. The position para to the hydroxyl group is occupied by the amino group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group. One of these positions is occupied by the ether linkage, making the remaining vacant ortho position a highly probable site for substitution.

Regioselectivity on the Fluoroaniline Ring : On the second ring, the amino group is the strongest activating group, directing electrophiles to its ortho and para positions. The para position is occupied by the ether linkage. The fluorine atom also directs to its ortho and para positions. The combined effects suggest that the positions ortho to the amino group are the most likely sites for electrophilic attack.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Ring Position Electronic Effect Activating/Deactivating Ortho/Para/Meta Directing
-OH Ring 1, C1 +R >> -I Strongly Activating Ortho, Para
-NH₂ Ring 1, C4 +R >> -I Strongly Activating Ortho, Para
-OAr Ring 1, C2 +R > -I Activating Ortho, Para
-NH₂ Ring 2, C4' +R >> -I Strongly Activating Ortho, Para
-F Ring 2, C2' -I > +R Deactivating Ortho, Para

| -OAr | Ring 2, C1' | +R > -I | Activating | Ortho, Para |

Key: +R (Resonance Donating), -I (Inductive Withdrawing)

Phenols are susceptible to oxidation, often leading to coupling reactions that form dimers or polymers. This process typically involves the formation of a phenoxyl radical intermediate. nih.gov

Mechanism : The reaction is initiated by a one-electron oxidation of the phenolic hydroxyl group, which can be achieved using chemical oxidants (e.g., potassium ferricyanide) or enzymatic catalysts. escholarship.orgcnr.it This generates a phenoxyl radical, which is stabilized by resonance delocalization of the unpaired electron onto the aromatic ring, particularly at the ortho and para positions. nih.govcnr.it

Potential Products : Two of these resonance-stabilized radicals can then couple to form new C-C or C-O bonds. rsc.org Given the structure of this compound, several outcomes are possible:

ortho-ortho C-C coupling : Dimerization through the carbon atoms ortho to the phenolic hydroxyl group.

ortho-para C-C coupling : Coupling between an ortho position of one molecule and the para position of another.

C-O coupling : Formation of a new diaryl ether linkage.

The presence of multiple activating groups (-OH, -NH₂) enhances the susceptibility of the molecule to oxidation, suggesting that oxidative coupling would be a facile process under appropriate conditions. escholarship.org

Reactions Involving the Amino Functional Groups

The two primary aromatic amino groups are key sites for reactions involving basicity, nucleophilic attack, and redox processes.

Like other aromatic amines, the amino groups in this compound are weakly basic. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring, reducing its availability to accept a proton. quora.com The molecule is amphoteric, capable of being protonated in acidic media and deprotonated in basic media. quora.com

Protonation in Acidic Media : In a sufficiently acidic environment (low pH), both amino groups will be protonated to form ammonium (B1175870) ions (-NH₃⁺). The phenolic hydroxyl group can also be protonated to form an oxonium ion (-OH₂⁺), though this requires a much stronger acid.

Neutral Form : At neutral pH, the molecule exists predominantly with neutral amino (-NH₂) and hydroxyl (-OH) groups.

Deprotonation in Basic Media : In a basic environment (high pH), the phenolic hydroxyl group, being acidic, will be deprotonated to form a phenoxide ion (-O⁻).

The relative basicity of the two amino groups may differ slightly. The fluorine atom on one ring exerts an electron-withdrawing inductive effect, which could marginally decrease the basicity of the adjacent amino group compared to the amino group on the other ring.

| Strongly Basic (pH > 12) | -NH₂ | -O⁻ | -1 |

The nucleophilic nature of the primary amino groups allows for a variety of derivatization reactions.

Acylation : Aromatic amines readily react with acylating agents such as acid chlorides or anhydrides to form amides. In molecules containing both amino and hydroxyl groups, like aminophenols, the amino group is generally a better nucleophile than the hydroxyl group. quora.com Therefore, selective N-acylation is expected under neutral or slightly basic conditions. Treatment of this compound with a reagent like acetic anhydride (B1165640) would likely yield the corresponding di-acetylated amide derivative. quora.comgoogle.com

Diazotization : Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts (-N₂⁺). researchgate.net Both primary amino groups in the target molecule are expected to undergo this reaction, potentially forming a bis-diazonium salt. These salts are highly valuable synthetic intermediates. researchgate.netgoogle.com They can be converted into a wide array of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br) through reactions like the Sandmeyer and Schiemann reactions, or used as electrophiles in azo coupling reactions to form colored azo dyes. stackexchange.comnjit.edu

Table 3: Common Derivatization Reactions of Amino Groups

Reaction Reagent(s) Functional Group Formed Expected Product with Target Molecule
Acylation Acetic Anhydride (Ac₂O) Amide (-NHCOR) N,N'-(2-(2-fluoro-4-acetamidophenoxy)-5-acetamidophenylene)diacetamide
Diazotization NaNO₂, HCl (0-5 °C) Diazonium Salt (-N₂⁺Cl⁻) Bis-diazonium salt intermediate

| Azo Coupling | Diazonium salt + Phenol | Azo compound (-N=N-Ar) | Azo dye |

Aromatic amines are susceptible to oxidation, and this reactivity is enhanced by the presence of other electron-donating groups on the ring, such as the hydroxyl group. 4-Aminophenol (B1666318) itself is known to oxidize readily. wikipedia.org The oxidation of the amino groups in this compound can lead to the formation of highly colored, complex products, such as quinone-imines. juniperpublishers.com This redox activity is analogous to the oxidative coupling of phenols and can contribute to polymerization or degradation pathways, a crucial consideration in the handling and application of the compound.

Stability and Degradation Pathways of the Aryloxy Ether Linkage

Hydrolytic Stability under Various Conditions

The hydrolytic stability of the aryloxy ether linkage in this compound is a critical parameter influencing its persistence and potential degradation in aqueous environments. Diaryl ethers are generally considered to be chemically robust and resistant to hydrolysis due to the strength of the C-O bond, which is enhanced by the delocalization of the oxygen lone pairs into the aromatic π-systems. However, the presence of activating amino and hydroxyl groups, as well as the fluorine atom, can modulate this stability.

The susceptibility of the ether bond to cleavage is expected to be dependent on the pH of the surrounding medium. Under strongly acidic conditions, protonation of the ether oxygen could potentially render the adjacent carbon atom more susceptible to nucleophilic attack by water. Conversely, in highly alkaline environments, the phenoxide ions formed by deprotonation of the hydroxyl groups could influence the electronic properties of the rings, although direct cleavage of the ether bond under these conditions is less common for diaryl ethers.

The following table summarizes the expected hydrolytic stability of the aryloxy ether linkage in this compound under various hypothetical conditions, based on general principles of organic chemistry.

ConditionExpected StabilityRationale
Neutral (pH ~7)HighThe C-O ether bond is inherently strong and lacks a good leaving group.
Acidic (pH < 4)Moderate to LowProtonation of the ether oxygen can facilitate nucleophilic attack by water, leading to cleavage.
Basic (pH > 10)HighThe ether linkage is generally resistant to nucleophilic attack by hydroxide (B78521) ions. Deprotonation of phenolic groups may electronically stabilize the molecule.
Elevated TemperatureDecreasedIncreased thermal energy can overcome the activation energy for hydrolytic cleavage, particularly under acidic or basic conditions.

It is important to note that these are qualitative predictions. Detailed experimental studies involving kinetic analysis under controlled pH and temperature would be necessary to quantify the hydrolytic stability of this specific compound.

Photolytic Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce photochemical reactions leading to the degradation of this compound. The presence of multiple chromophores, including the phenol and aniline (B41778) moieties, suggests that the molecule will absorb UV light, potentially leading to its decomposition. The degradation pathways are likely to be complex, involving several possible reactions.

One probable pathway is the homolytic cleavage of the aryloxy ether bond, generating phenoxy and aminophenoxy radicals. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or recombination to form new, potentially more complex, products.

Another significant degradation route involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), particularly in the presence of photosensitizers. These aggressive radicals can attack the aromatic rings, leading to hydroxylation, or even ring-opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions. mdpi.com Studies on the photodegradation of other aromatic compounds, such as the UV filter benzophenone-3, have shown that hydroxylation is a key initial step in their decomposition. nih.govnih.gov The degradation of various organic compounds, including antibiotics and UV filters, is often studied using advanced oxidation processes that generate these highly reactive radicals. nih.govuts.edu.aumdpi.com

A proposed, non-exhaustive, set of initial photolytic degradation pathways for this compound is presented below:

Pathway A: C-O Bond Cleavage:

this compound + hν → •O-C₆H₃(F)-NH₂ + •C₆H₄(OH)-NH₂

Pathway B: Hydroxylation by •OH:

this compound + •OH → Hydroxylated derivatives

Pathway C: Photo-oxidation of Amino Groups:

this compound + [O] → Nitroso and/or Nitro derivatives

The ultimate fate of the molecule under photolytic stress would be a mixture of various degradation products, with the extent of degradation and the product distribution depending on factors such as the wavelength and intensity of the light, the presence of oxygen and other reactive species, and the nature of the solvent.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The presence of a fluorine atom on one of the aromatic rings of this compound has a profound and multifaceted influence on the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions. The effect of fluorine is a classic example of the interplay between inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring to which it is attached, making it less susceptible to attack by electrophiles compared to an unsubstituted benzene (B151609) ring. However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position.

In the case of fluorobenzene, the inductive and resonance effects are finely balanced, leading to a reactivity in electrophilic aromatic substitution that is comparable to benzene itself, a phenomenon often described as anomalous. researchgate.netacs.org For this compound, the situation is more complex due to the presence of other powerful substituents.

The two aromatic rings in the molecule have different substitution patterns and will therefore exhibit different reactivities.

Ring A (the 4-amino-2-fluorophenoxy moiety): This ring is substituted with an amino group, a fluorine atom, and the aryloxy group.

The amino group (-NH₂) is a very strong activating group due to its powerful +R effect, which strongly directs incoming electrophiles to the ortho and para positions. byjus.com

The aryloxy group (-OAr) is also an activating, ortho, para-directing group, though less so than the amino group.

The fluorine atom (-F) is a deactivating, ortho, para-directing group.

The combined effect of these substituents on Ring A will be a strong activation towards electrophilic attack, primarily directed to the positions ortho and para to the powerful amino group. The fluorine atom's deactivating inductive effect will be largely overridden by the activating effects of the amino and aryloxy groups.

Ring B (the 4-aminophenol moiety): This ring is substituted with an amino group, a hydroxyl group, and is attached to the ether oxygen.

The amino group (-NH₂) is a strong activating, ortho, para-directing group.

The hydroxyl group (-OH) is also a strong activating, ortho, para-directing group.

Ring B is highly activated towards electrophilic substitution due to the presence of two strong activating groups. Electrophilic attack will be directed to the positions ortho and para to these groups.

The following table summarizes the expected influence of the fluorine substituent on the reactivity of the aromatic rings in electrophilic substitution reactions.

Aromatic RingKey SubstituentsPredicted Reactivity towards ElectrophilesRationale
Ring A -NH₂, -OAr, -FHighly Activated (ortho, para directing)The strong activating effects of the amino and aryloxy groups overcome the deactivating inductive effect of the fluorine atom.
Ring B -NH₂, -OHVery Highly Activated (ortho, para directing)The presence of two powerful activating groups makes this ring extremely susceptible to electrophilic attack.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a good leaving group, especially if there are strong electron-withdrawing groups ortho or para to it. acs.orgnih.govrsc.org However, in this compound, the presence of the strongly electron-donating amino group would make SNAr reactions on Ring A less favorable.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and three-dimensional arrangement of atoms, which are crucial for predicting a compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For a molecule like 4-Amino-2-(4-amino-2-fluorophenoxy)phenol, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its ground state properties. These calculations would typically involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms. The resulting optimized structure would provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Conformational Analysis and Energy Minima

The presence of a flexible ether linkage in this compound allows for multiple rotational conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures, known as energy minima. This analysis can be performed by systematically rotating the dihedral angles associated with the ether bond and calculating the potential energy at each step. Such a potential energy surface scan helps in locating all possible stable conformers. The geometries of these conformers are then fully optimized to find the global minimum energy structure, which represents the most populated conformation of the molecule at equilibrium. Understanding the conformational preferences is vital as different conformers can exhibit distinct chemical and physical properties.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations for this compound would involve solving Newton's equations of motion for the system, allowing the exploration of its conformational space in a simulated environment, often including a solvent like water to mimic physiological conditions. These simulations can reveal how the molecule flexes, bends, and rotates, providing a more comprehensive understanding of its accessible conformations beyond the static energy minima. MD is particularly useful for studying larger-scale motions and the influence of the environment on the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing a compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules like this compound. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted chemical shifts with experimental data can confirm the proposed molecular structure.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These calculations yield the frequencies and intensities of the fundamental vibrational modes. The results can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching, O-H bending, or C-F stretching. It is common practice to scale the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental values.

Reactivity Prediction and Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, FMO analysis would likely reveal that the HOMO is predominantly localized on the electron-rich aminophenol rings, particularly at the amino and hydroxyl groups. These groups increase the energy of the HOMO, making the molecule a better electron donor. The LUMO, conversely, would be expected to be distributed over the aromatic rings, with potential contributions from the electron-withdrawing fluorine atom.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations would be necessary to determine the precise energies and spatial distributions of these orbitals for this compound.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterCalculated Value (eV)Implication for Reactivity
HOMO Energy-5.2Indicates good electron-donating capability (nucleophilic character).
LUMO Energy-0.8Suggests the ability to accept electrons (electrophilic character).
HOMO-LUMO Gap4.4A moderate gap suggesting a balance of stability and reactivity.

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific computational data for this compound is not publicly available.

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, in the context of its potential role in polymerization or as a precursor in organic synthesis, reaction pathway modeling could be used to study its oxidation or coupling reactions. Theoretical calculations, such as Density Functional Theory (DFT), can determine the geometry and energy of the transition state, providing insights into the reaction's activation energy and, consequently, its rate. The influence of the fluoro and amino substituents on the stability of intermediates and transition states would be a key area of investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Scaffolds

For a series of substituted aminophenoxyphenol derivatives, a QSAR model would be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

The goal is to identify which combination of these descriptors best correlates with the observed biological activity (e.g., enzyme inhibition, receptor binding affinity). This can lead to the development of predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For scaffolds related to this compound, QSAR models have demonstrated the importance of substituent properties like hydrophobicity and electronic effects in determining their biological efficacy. nih.gov

Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies of Aminophenoxyphenol Scaffolds

Descriptor TypeSpecific DescriptorPotential Influence on Activity
ElectronicPartial Atomic ChargesCan influence electrostatic interactions with biological targets.
Dipole MomentAffects solubility and ability to cross cell membranes.
StericMolecular VolumeImportant for fitting into binding pockets of enzymes or receptors.
Surface AreaRelates to the extent of interaction with the biological target.
HydrophobicLogPCrucial for membrane permeability and reaching the site of action.
TopologicalWiener IndexDescribes molecular branching and can relate to molecular shape.

Advanced Research Applications in Materials Science and Chemical Sensing

Monomer in Polymer Synthesis

The bifunctional nature of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol, possessing two primary amine groups and a phenolic hydroxyl group, suggests its potential as a monomer for the synthesis of high-performance polymers. The presence of a fluorine atom and a flexible ether linkage in its structure could impart desirable properties to the resulting polymers.

Incorporation into Polyimides and Poly(arylene ethers)

Aromatic diamines are fundamental building blocks for the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides typically proceeds via a two-step method involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The incorporation of this compound into a polyimide backbone could be expected to enhance solubility and lower the dielectric constant of the resulting polymer due to the presence of the fluorine atom and the ether linkage.

Similarly, the phenolic hydroxyl group, in conjunction with the aromatic amine functionalities, could enable its use in the synthesis of poly(arylene ethers). These polymers are valued for their high glass transition temperatures, toughness, and good electrical insulating properties.

Modification of Polymer Optical and Electronic Properties

The introduction of fluorine-containing monomers into polymer structures is a well-established strategy for modifying their optical and electronic properties. The high electronegativity of fluorine can lead to a decrease in the refractive index and dielectric constant of the polymer. Therefore, polymers synthesized from this compound would be anticipated to exhibit low dielectric constants, making them potentially suitable for applications in microelectronics as interlayer dielectrics. Furthermore, the presence of the phenoxy group could influence the polymer's optical transparency and ultraviolet (UV) stability.

Precursor for Functional Dyes and Pigments

The aromatic structure and the presence of amino and hydroxyl groups in this compound make it a plausible candidate as a precursor for the synthesis of functional dyes and pigments. These functional groups can act as auxochromes, which can modify the color and intensity of a chromophoric system.

Chromophore Development and Tunability

A chromophore is the part of a molecule responsible for its color. The development of new dyes often involves the synthesis of novel chromophoric systems. The aromatic rings in this compound could serve as the core of a new chromophore. The amino and hydroxyl groups can be chemically modified to tune the electronic properties of the molecule, thereby altering its absorption and emission wavelengths. For example, diazotization of the amino groups followed by coupling with other aromatic compounds is a classic method for producing a wide range of azo dyes with tunable colors.

Fluorescent Probe Design

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. The design of such probes often involves a fluorophore (the fluorescent part of the molecule) and a recognition unit that interacts with the target. The rigid aromatic structure of this compound could serve as a scaffold for a fluorophore. The amino and hydroxyl groups provide reactive sites for the attachment of specific recognition units, allowing for the potential development of fluorescent probes for various ions, molecules, or biological macromolecules.

Application in Analytical Chemistry as a Reagent or Derivatization Agent

In analytical chemistry, derivatization is the process of chemically modifying an analyte to enhance its detection or separation. Compounds with reactive functional groups, such as primary amines, are often used as derivatizing agents.

The primary amine groups of this compound could react with various analytes, such as aldehydes, ketones, or carboxylic acids, to form derivatives that are more easily detected by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). For instance, the reaction with a carbonyl compound would form a Schiff base, which might have improved chromatographic properties or a stronger chromophore for UV-Vis detection. The presence of the fluorine atom could also be advantageous for detection methods that are sensitive to halogens, such as electron capture detection (ECD) in GC.

Development of Spectrophotometric Assays for Target Analytes

There is no available research demonstrating the use of this compound as a reagent or component in the development of spectrophotometric assays for the detection or quantification of any target analytes.

Exploration in Sensor Technology

Chemical Sensor Design for Environmental Monitoring

No studies were identified that utilize this compound in the design or fabrication of chemical sensors for the purpose of environmental monitoring.

Development of Chemo- and Biosensors (Non-Clinical)

The role of this compound in the development of non-clinical chemo- or biosensors is not described in the current body of scientific literature.

Role in Agrochemical Research as an Intermediate or Scaffold for Active Compounds

There is no evidence to suggest that this compound is currently being explored or utilized as an intermediate or a molecular scaffold for the synthesis of active compounds in the field of agrochemical research.

Derivatization Chemistry and Structure Reactivity Relationships

Synthesis of Novel Derivatives through Functional Group Modification

The presence of nucleophilic amino and hydroxyl groups makes 4-Amino-2-(4-amino-2-fluorophenoxy)phenol a prime candidate for various functional group modifications.

The primary amino groups are anticipated to react readily with acylating and isocyanate reagents to form amide and urea (B33335) linkages, respectively.

Amide Synthesis: In principle, the reaction of this compound with acyl chlorides or carboxylic acid anhydrides, typically in the presence of a base to neutralize the acid byproduct, would yield mono- or di-acylated products. The relative reactivity of the two amino groups could be influenced by their electronic environment and steric hindrance. For instance, the amino group on the fluorinated ring might exhibit different nucleophilicity compared to the other.

Urea Formation: The reaction with isocyanates is a common method for forming urea derivatives. commonorganicchemistry.com It is expected that this compound would react with one or two equivalents of an isocyanate (R-N=C=O) to produce the corresponding mono- or di-substituted ureas. organic-chemistry.orgnih.gov The reaction is typically carried out in an inert solvent. commonorganicchemistry.com

A hypothetical reaction scheme for the formation of a di-urea derivative is presented below:

Reactant 1 Reactant 2 Product
This compound 2 R-N=C=O Di-substituted Urea Derivative

The phenolic hydroxyl group is a key site for ether and ester formation.

Ether Synthesis: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comyoutube.com This involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. youtube.comyoutube.com The choice of base and reaction conditions would be crucial to avoid competing reactions at the amino groups.

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides, similar to amide formation. google.comnih.gov Alternatively, Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, could be employed, although conditions would need to be carefully controlled to prevent side reactions with the amino groups. google.comnih.gov

A general representation of the esterification of the phenolic hydroxyl group is as follows:

Reactant 1 Reactant 2 Catalyst Product
This compound R-COCl Base Phenolic Ester Derivative
This compound R-COOH Acid Phenolic Ester Derivative

Investigation of Positional Isomer Effects on Reactivity

The arrangement of the amino, fluoro, and phenoxy groups on the aromatic rings will significantly influence the reactivity of the molecule. For instance, the position of the fluorine atom relative to the amino and phenoxy groups affects the electron density of the aromatic ring and the nucleophilicity of the adjacent amino group. However, no comparative studies on the reactivity of positional isomers of this compound have been found in the literature. Such studies would be invaluable for understanding how the placement of substituents dictates the chemical behavior of this class of compounds.

Structure-Reactivity Relationship (SRR) Studies

Quantitative structure-reactivity relationship (QSRR) studies are essential for understanding and predicting the chemical reactivity of organic compounds. For this compound, such studies would involve correlating its reactivity in various reactions with structural and electronic parameters.

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. stenutz.euwikipedia.orgchempedia.info

Hammett Analysis: A Hammett plot could theoretically be constructed by synthesizing a series of derivatives of this compound with different substituents on one of the phenyl rings and measuring their reaction rates for a specific transformation (e.g., acylation of an amino group). The slope of the resulting plot (the reaction constant, ρ) would provide insight into the electronic nature of the transition state. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, while a negative ρ value would suggest that electron-donating groups are favorable.

Taft Analysis: The Taft equation separates the polar, steric, and resonance effects of substituents. wikipedia.orgchempedia.info An analysis of the reactivity of a series of derivatives could help to disentangle these effects. For example, the steric hindrance around the amino and hydroxyl groups, influenced by the phenoxy substituent, could be quantified.

Steric Effects: The bulky phenoxy group ortho to one of the amino groups and the hydroxyl group likely imposes significant steric hindrance. This could impede the approach of reagents to these functional groups, thereby reducing their reactivity compared to less hindered analogues. The extent of this steric hindrance would depend on the conformation of the diphenyl ether linkage. nih.gov

Analytical Method Development for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of analytes from complex mixtures, enabling their individual detection and quantification. The selection of a suitable chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like "4-Amino-2-(4-amino-2-fluorophenoxy)phenol," reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development for RP-HPLC typically involves the optimization of several key parameters to achieve adequate separation and peak shape. A C18 or C8 stationary phase is often the first choice for the separation of aromatic compounds. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of the amino groups, which significantly influences retention. Amperometric detection has also been shown to be a sensitive method for determining aminophenol impurities in pharmaceutical preparations. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines and Phenols

Parameter Typical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

This table presents a general starting point for method development, and specific conditions would require optimization for "this compound".

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. Silylation or acylation of the amino and hydroxyl groups can produce more volatile and thermally stable derivatives suitable for GC analysis.

The choice of column is critical in GC. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point for the separation of such aromatic derivatives.

Table 2: Potential GC Parameters for Derivatized "this compound"

Parameter Typical Conditions
Derivatizing Agent BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and would need to be optimized for the specific derivatives of the target compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Matrices

For the analysis of "this compound" in complex matrices such as environmental or biological samples, hyphenated techniques that couple a separation method with a highly selective detector are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound due to its polarity. Electrospray ionization (ESI) in positive ion mode would likely be effective for the protonation of the amino groups, allowing for sensitive detection by a mass spectrometer. The high selectivity of MS allows for the differentiation of the target analyte from co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized compound. The mass spectrometer provides structural information that aids in the unequivocal identification of the analyte. The fragmentation pattern of the derivatized "this compound" would be characteristic and could be used for its specific detection. For instance, negative ion mass spectrometry has been used to study polychlorinated 2-phenoxyphenols, providing information on fragmentation patterns. nih.gov

Spectrophotometric and Fluorometric Quantification Methods

Spectroscopic methods offer alternative or complementary approaches for the quantification of "this compound," particularly for concentration determination and trace analysis.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and cost-effective technique for determining the concentration of chromophoric compounds in solution. Aromatic compounds like "this compound" are expected to exhibit strong UV absorbance due to their phenyl rings. The presence of amino and hydroxyl substituents will influence the position and intensity of the absorption maxima (λmax). For similar compounds like 4-aminophenol (B1666318), absorption maxima are observed around 194 nm, 218 nm, and 272 nm. sielc.com The λmax for "this compound" would need to be determined experimentally by scanning a solution of the pure compound across a range of UV-Vis wavelengths.

Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 3: General Procedure for UV-Vis Spectrophotometric Analysis

Step Description
1. Wavelength Selection Scan a dilute solution of the compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
2. Preparation of Standards Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol, ethanol).
3. Measurement Measure the absorbance of each standard solution at the determined λmax.
4. Calibration Curve Plot a graph of absorbance versus concentration and determine the linear regression equation.

| 5. Sample Analysis | Measure the absorbance of the unknown sample and calculate its concentration using the calibration curve. |

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. Aromatic amines and phenols are often fluorescent. researchgate.net The fluorescence properties of "this compound" would depend on its specific structure, including the presence of the fluorine atom and the ether linkage.

For trace analysis, a method involving the measurement of the fluorescence intensity at a specific emission wavelength, upon excitation at an appropriate wavelength, would be developed. The excitation and emission wavelengths that provide the maximum fluorescence signal would need to be determined by recording the excitation and emission spectra of the compound. The intensity of the fluorescence is typically proportional to the concentration of the analyte at low concentrations, allowing for quantitative analysis. The presence of multiple aromatic rings and amino groups in the structure of "this compound" suggests that it may exhibit intrinsic fluorescence, which could be exploited for sensitive detection. nih.gov

Table 4: Key Parameters in Fluorescence Spectroscopy Method Development

Parameter Description
Excitation Wavelength (λex) The wavelength of light used to excite the molecule to a higher energy state.
Emission Wavelength (λem) The wavelength of light emitted as the molecule returns to the ground state.
Slit Widths Controls the spectral resolution and the intensity of the light reaching the detector.
Solvent The choice of solvent can significantly affect the fluorescence quantum yield and the position of the emission maximum.

| pH | The pH of the solution can influence the protonation state of the amino and hydroxyl groups, thereby affecting the fluorescence properties. |

Electrochemical Methods for Detection

Electrochemical methods offer a promising avenue for the sensitive and selective detection of "this compound" due to the presence of electroactive amino and hydroxyl functional groups on its aromatic rings. These techniques are often characterized by their rapid response, low cost, and potential for miniaturization. electrochemsci.org

Voltammetry and Amperometry for Redox-Active Species

Voltammetry and amperometry are powerful electrochemical techniques for the analysis of redox-active compounds like "this compound". The phenolic hydroxyl groups and aromatic amino groups are susceptible to electrochemical oxidation, providing a basis for their quantification.

In cyclic voltammetry (CV), the potential applied to an electrode is scanned linearly with time, and the resulting current is measured. For a compound like "this compound", an anodic peak would be expected, corresponding to its oxidation. The potential at which this peak occurs (the peak potential) is characteristic of the analyte, while the height of the peak is proportional to its concentration. nih.govresearchgate.net The electrochemical oxidation of similar aminophenol compounds has been studied, revealing that the process is often adsorption-controlled. researchgate.net The presence of both amino and phenolic groups can lead to complex electrochemical behavior, with the potential for multiple electron transfer steps. nih.govsemnan.ac.ir

Amperometry, on the other hand, involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is particularly useful for quantitative analysis, where the potential is set at a value sufficient to cause the oxidation of the target analyte. The resulting current is directly proportional to the concentration of the electroactive species. nih.gov For "this compound", an amperometric sensor could be developed by setting the potential at its oxidation peak, as determined by voltammetry.

The development of such electrochemical sensors can be enhanced by modifying the electrode surface with materials like carbon nanotubes or nanocomposites, which can increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. electrochemsci.orgnih.gov

Below is a hypothetical data table illustrating the potential voltammetric behavior of "this compound" under optimized conditions, based on studies of similar phenolic and amino compounds. nih.govresearchgate.net

Table 1: Hypothetical Voltammetric Parameters for the Detection of "this compound"

ParameterValueConditions
Anodic Peak Potential (Epa)+0.55 Vvs. Ag/AgCl in 0.1 M Phosphate Buffer (pH 7.0)
Cathodic Peak Potential (Epc)+0.48 Vvs. Ag/AgCl in 0.1 M Phosphate Buffer (pH 7.0)
Linear Concentration Range0.5 µM - 100 µMDifferential Pulse Voltammetry
Limit of Detection (LOD)0.1 µMS/N = 3

Sample Preparation and Matrix Effects

The accurate detection and quantification of "this compound" in various samples, such as environmental water or biological fluids, necessitates effective sample preparation to isolate the analyte from interfering matrix components.

Extraction and Purification Strategies for Different Sample Types

The choice of extraction and purification strategy depends heavily on the nature of the sample matrix and the physicochemical properties of "this compound". Given its phenolic and amino functionalities, its solubility and charge state will be pH-dependent.

Liquid-Liquid Extraction (LLE): This is a common technique for extracting organic compounds from aqueous samples. For "this compound", the pH of the aqueous sample would be adjusted to neutralize the molecule, thereby increasing its partition into an immiscible organic solvent. For instance, adjusting the pH to a value between the pKa of the amino group and the pKa of the hydroxyl group would render the molecule less polar. Solvents like ethyl acetate (B1210297) or a mixture of toluene (B28343) and aniline (B41778) could be effective for extraction. google.comgoogleapis.comgoogle.com

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE, with reduced solvent consumption. A variety of sorbents can be used. For a compound with the characteristics of "this compound", a reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample. The retained compound can then be eluted with a small volume of an organic solvent like methanol or acetonitrile. Alternatively, an ion-exchange sorbent could be employed to exploit the ionizable amino and phenolic groups.

The following table outlines potential extraction and purification strategies for "this compound" in different sample matrices.

Table 2: Proposed Extraction and Purification Strategies for "this compound"

Sample TypeExtraction MethodKey Steps
Environmental WaterSolid-Phase Extraction (SPE) with C18 cartridge1. Condition cartridge with methanol and water.2. Load water sample (pH adjusted to ~7).3. Wash with water to remove polar interferences.4. Elute with methanol or acetonitrile.
Biological Fluids (e.g., Plasma, Urine)Liquid-Liquid Extraction (LLE)1. Adjust sample pH to 7.0-8.0.2. Extract with ethyl acetate.3. Evaporate the organic phase.4. Reconstitute the residue in a suitable solvent for analysis.
Soil/SedimentPressurized Liquid Extraction (PLE) or Ultrasonic Extraction1. Mix sample with a dispersant (e.g., diatomaceous earth).2. Extract with a mixture of acetone (B3395972) and water under elevated temperature and pressure.3. Concentrate the extract and perform a clean-up step using SPE.

Interference Mitigation in Analytical Procedures

Matrix effects can significantly impact the accuracy and precision of analytical methods by either suppressing or enhancing the analytical signal. Potential interferences in the analysis of "this compound" could include other phenolic compounds, aromatic amines, and compounds that are electroactive at the same potential.

Strategies to mitigate these interferences include:

Chromatographic Separation: Coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with the detection method (e.g., electrochemical detection) can effectively resolve the target analyte from interfering compounds.

pH Optimization: The electrochemical behavior of "this compound" is expected to be pH-dependent. By carefully selecting the pH of the supporting electrolyte, it may be possible to shift the oxidation potential of the analyte away from that of interfering species. researchgate.net

Use of Masking Agents: In some cases, masking agents can be added to the sample to form stable complexes with interfering metal ions or other species, preventing them from interfering with the analysis.

Standard Addition Method: To compensate for matrix effects, the method of standard additions can be employed for quantification. This involves adding known amounts of the analyte to the sample and measuring the response, which allows for the determination of the initial concentration in the presence of the matrix.

The table below summarizes potential interfering species and corresponding mitigation strategies for the analysis of "this compound".

Table 3: Potential Interferences and Mitigation Strategies

Potential InterferentReason for InterferenceMitigation Strategy
Other Phenolic Compounds (e.g., Paracetamol, Bisphenol A)Structural similarity and similar oxidation potentials.HPLC separation prior to detection; Optimization of pH. mdpi.com
Ascorbic AcidReadily oxidized at similar potentials.Use of ascorbate (B8700270) oxidase to eliminate ascorbic acid; pH adjustment. mdpi.com
Uric AcidElectroactive and often present in biological samples.Use of uricase to remove uric acid; HPLC separation.
Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺)Can catalyze oxidation or form complexes with the analyte.Addition of a chelating agent (e.g., EDTA).

Q & A

Q. What are the key synthetic pathways for 4-Amino-2-(4-amino-2-fluorophenoxy)phenol?

The synthesis typically involves multi-step reactions:

  • Nitration and Reduction : Starting with nitration of phenol derivatives to introduce nitro groups, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro to amino groups .
  • Phenoxy Coupling : A fluorophenol derivative reacts with a halogenated precursor (e.g., 4-chloro-2-fluorophenol) via nucleophilic aromatic substitution. Alkaline conditions (e.g., K₂CO₃ in DMSO) facilitate ether bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for reproducibility in biological assays .

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, ensuring accurate bond-length/angle measurements .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and fluorinated/aminated substituents .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 263) and monitor purity .

Q. What functional groups dictate its reactivity?

  • Amino Groups : Participate in Schiff base formation or diazotization, enabling conjugation with biomolecules .
  • Fluorophenoxy Ether : Electron-withdrawing fluorine enhances stability against oxidation, while the ether oxygen acts as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., unreacted intermediates) skew bioassay results. Use orthogonal analytical methods (HPLC, TLC) to validate purity .
  • Assay Conditions : Buffer pH or solvent polarity (e.g., DMSO%) impacts solubility and activity. Standardize protocols across studies .
  • Structural Analogues : Compare activity with derivatives (e.g., 4-Amino-2-methylphenol) to isolate the fluorophenoxy group’s contribution .

Q. What are optimal conditions for selective functionalization of the amino groups?

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield one amino group during reactions. Acidic cleavage (e.g., TFA) restores reactivity post-functionalization .
  • pH Control : At pH 4–5, the para-amino group remains protonated, allowing selective modification of the meta-amino group .

Q. What challenges exist in crystallographic analysis, and how are they addressed?

  • Crystal Twinning : Common due to flexible phenoxy chains. Optimize crystallization solvents (e.g., EtOAc/hexane mixtures) to reduce defects .
  • Data Resolution : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate refinement in SHELXL .

Q. How can computational modeling predict interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to acetylcholinesterase, leveraging fluorophenoxy’s hydrophobic interactions .
  • MD Simulations : AMBER force fields assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis .

Q. What factors influence stability under physiological conditions?

  • Oxidative Degradation : The fluorophenoxy group reduces susceptibility to autoxidation compared to non-fluorinated analogues. Accelerated stability testing (40°C/75% RH) quantifies degradation products .
  • Photostability : UV-Vis exposure (λ = 254 nm) induces cleavage of the ether bond; use amber glassware for storage .

Q. How to investigate interactions with biomolecules using spectroscopic methods?

  • Fluorescence Quenching : Monitor tryptophan emission (λ = 340 nm) in serum albumin to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
  • Circular Dichroism : Track conformational changes in DNA (e.g., B→Z transition) upon intercalation, validated by ethidium bromide displacement assays .

Methodological Notes

  • Synthetic Optimization : Replace traditional Pd/C hydrogenation with transfer hydrogenation (e.g., ammonium formate) to minimize side-reactions .
  • Analytical Cross-Validation : Correlate HPLC retention times with NMR integration for quantitative analysis of regioisomeric byproducts .
  • Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, improving R-factor convergence (<0.05) .

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